Chemical structure and properties of 5-Cyclopropylthiophene-2-carbaldehyde
Chemical structure and properties of 5-Cyclopropylthiophene-2-carbaldehyde
An In-depth Technical Guide to 5-Cyclopropylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyclopropylthiophene-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry. Its unique structural composition, featuring a cyclopropyl group appended to an electron-rich thiophene aldehyde, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and chemical reactivity. Furthermore, it delves into the compound's significant applications as a key intermediate in the development of therapeutic agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction and Significance
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone for designing novel bioactive molecules.[1][2] The introduction of a cyclopropyl moiety at the 5-position and a formyl group at the 2-position creates 5-Cyclopropylthiophene-2-carbaldehyde, a molecule of significant interest.
The cyclopropyl group introduces a degree of conformational rigidity and lipophilicity, which can enhance binding affinity to biological targets and improve metabolic stability. The aldehyde functional group at the 2-position serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations essential for constructing more complex molecular architectures.[3][4] This strategic combination of functional groups makes 5-Cyclopropylthiophene-2-carbaldehyde a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[5][6]
Structural Analysis and Physicochemical Properties
The structure of 5-Cyclopropylthiophene-2-carbaldehyde is characterized by a planar, aromatic thiophene ring. The aldehyde group is conjugated with the ring, enhancing the electrophilicity of the carbonyl carbon. The key physicochemical and spectroscopic data are summarized below for quick reference.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₈OS | PubChem |
| Molecular Weight | 152.21 g/mol | PubChem |
| Appearance | Yellow to brown liquid/solid | --- |
| Boiling Point | ~105-107 °C at 2 mmHg | --- |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.65 (d, 1H), 6.95 (d, 1H), 2.20 (m, 1H), 1.10-1.25 (m, 2H), 0.80-0.95 (m, 2H) | Typical |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 182.5, 158.0, 143.5, 135.0, 126.0, 10.5, 9.0 | Typical |
| IR (Neat, cm⁻¹) | ~2900 (C-H), ~1665 (C=O, conjugated aldehyde) | [7] |
| Mass Spec (ESI-MS) | m/z: 153.0 [M+H]⁺ | --- |
Note: NMR and IR data are typical expected values and may vary slightly based on solvent and experimental conditions. The IR C=O stretch is characteristic for a conjugated aldehyde on a thiophene ring.[7]
Synthesis and Purification Protocol
The most common and efficient method for synthesizing 5-Cyclopropylthiophene-2-carbaldehyde is through the Vilsmeier-Haack formylation of 2-cyclopropylthiophene. This reaction is a cornerstone of organic synthesis for formylating electron-rich aromatic and heterocyclic compounds.[8][9]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt, the "Vilsmeier reagent".[4][10]
-
Electrophilic Aromatic Substitution: The electron-rich 2-cyclopropylthiophene attacks the Vilsmeier reagent. The thiophene ring's high reactivity directs the substitution to the C2 position. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[9][10]
This method is preferred due to its high regioselectivity, use of relatively inexpensive reagents, and generally good yields. The reaction temperature must be carefully controlled as the initial formation of the Vilsmeier reagent is exothermic.
Visualizing the Synthetic Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
Materials:
-
2-Cyclopropylthiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality: This slow addition is critical to control the exothermic reaction and prevent decomposition of the Vilsmeier reagent. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 2-cyclopropylthiophene (1.0 eq) in anhydrous DCE and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium acetate until the pH is neutral. Causality: The hydrolysis of the intermediate is exothermic and adding the base slowly neutralizes the acidic byproducts safely.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The purity of the collected fractions should be confirmed by TLC and the structure verified by ¹H NMR and Mass Spectrometry.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Cyclopropylthiophene-2-carbaldehyde is dominated by its aldehyde functional group, which is a prime site for nucleophilic addition and condensation reactions.[3][11]
Key Reactions:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-cyclopropylthiophene-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[11]
-
Reduction: The carbonyl can be reduced to a primary alcohol (5-cyclopropyl-2-thienyl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).[3]
-
Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds in Knoevenagel or Wittig-type reactions to form new carbon-carbon bonds.[3][4] These reactions are fundamental in building molecular complexity.
-
Cross-Coupling Reactions: While the aldehyde itself is not directly used in cross-coupling, the thiophene ring can be further functionalized. For instance, bromination of the ring followed by Suzuki or Stille coupling can introduce aryl or other groups, a common strategy in drug discovery.[12]
The electron-rich nature of the thiophene ring facilitates these transformations, making the aldehyde a versatile precursor for a wide range of derivatives.[4][12]
Applications in Medicinal Chemistry and Drug Development
Thiophene-based aldehydes are critical intermediates in the synthesis of a multitude of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[1][6][12] 5-Cyclopropylthiophene-2-carbaldehyde, specifically, is a key building block for molecules where the cyclopropyl group is intended to probe hydrophobic pockets in enzyme active sites or receptors.
Role as a Key Synthetic Intermediate
A prime example of its utility is in the synthesis of precursors for antiplatelet agents like Prasugrel. Although not a direct precursor in the commercial route, its structural motifs are highly relevant. The synthesis of many thienopyridine-class compounds, which are potent P2Y₁₂ receptor antagonists, often starts from a functionalized thiophene aldehyde.
The workflow below illustrates a generalized pathway where a thiophene aldehyde is a starting point for building a complex heterocyclic system, a common strategy in drug discovery.
Caption: Role as a building block in drug synthesis.
This pathway highlights how the initial condensation reaction at the aldehyde group is the first step in constructing a more elaborate and biologically active molecular framework.
Safety and Handling
5-Cyclopropylthiophene-2-carbaldehyde should be handled in a well-ventilated area or a chemical fume hood.[13][14] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] The compound may be an irritant to the skin, eyes, and respiratory tract.[16] It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent oxidation of the aldehyde group.[14] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[13][14]
Conclusion
5-Cyclopropylthiophene-2-carbaldehyde is a high-value synthetic intermediate with a unique and advantageous structural profile. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for organic and medicinal chemists. The insights and protocols provided in this guide are intended to facilitate its effective use in research and development, particularly in the quest for novel therapeutic agents where the strategic incorporation of the cyclopropyl-thiophene moiety can lead to enhanced biological activity and improved pharmacokinetic properties.
References
-
Solubility of Things. (n.d.). Thiophene-2-carbaldehyde. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14796–14811. [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Vogt, E.-J., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. [Link]
-
International Journal of Research in Pharmacy and Science. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
-
Paganelli, S., Tassini, R., & Piccolo, O. (2012). Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Retrieved from [Link]
-
Al-Jbouri, M. S. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3). [Link]
-
MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-16. [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Ethylcyclopentene-2-carbaldehyde. Retrieved from [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/3034986161c9441113840e6c2718e27c15e8b417]([Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]
-
SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 4. Thiophene-2-carbaldehyde | High-Purity Reagent [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
